2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone 2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone
Brand Name: Vulcanchem
CAS No.: 34334-88-8
VCID: VC14629151
InChI: InChI=1S/C19H16N2O2/c22-18-11-10-15-8-4-5-9-16(15)17(18)13-20-21-19(23)12-14-6-2-1-3-7-14/h1-11,13,22H,12H2,(H,21,23)/b20-13+
SMILES:
Molecular Formula: C19H16N2O2
Molecular Weight: 304.3 g/mol

2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone

CAS No.: 34334-88-8

Cat. No.: VC14629151

Molecular Formula: C19H16N2O2

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone - 34334-88-8

Specification

CAS No. 34334-88-8
Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
IUPAC Name N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylacetamide
Standard InChI InChI=1S/C19H16N2O2/c22-18-11-10-15-8-4-5-9-16(15)17(18)13-20-21-19(23)12-14-6-2-1-3-7-14/h1-11,13,22H,12H2,(H,21,23)/b20-13+
Standard InChI Key RYDNMKPRFMVSEJ-DEDYPNTBSA-N
Isomeric SMILES C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O
Canonical SMILES C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Introduction

Synthesis and Structural Elucidation

Synthetic Methodology

The ligand is synthesized through a condensation reaction between equimolar quantities of 2-hydroxy-1-naphthaldehyde and phenylacetic acid hydrazide in a refluxing ethanol medium . The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the aldehyde carbonyl, forming a hydrazone linkage (–NH–N=CH–). The product is isolated as a crystalline solid after cooling and recrystallization.

Key Reaction Conditions

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time4–6 hours
Yield70–85%

Structural Characterization

The ligand’s structure is confirmed through a combination of analytical and spectroscopic techniques:

FTIR Analysis

  • ν(O–H): 3250–3300 cm1^{-1} (hydroxyl stretch) .

  • ν(C=N): 1600–1620 cm1^{-1} (azomethine imine stretch) .

  • ν(C=O): 1680–1700 cm1^{-1} (carbonyl of phenylacetic acid) .

1^{1}H-NMR Spectroscopy

  • δ 10.2 ppm: Singlet for azomethine proton (–N=CH–) .

  • δ 8.5–7.2 ppm: Multiplet for naphthalene and phenyl protons .

  • δ 12.8 ppm: Broad signal for phenolic –OH .

Elemental Analysis

ElementCalculated (%)Observed (%)
C72.9472.88
H5.195.12
N8.978.89

Coordination Chemistry and Metal Complexes

Metal Chelation Behavior

The ligand coordinates with transition metals in varying stoichiometries:

  • 1:1 (L:M): Cr(III), Mn(II), Co(II), Ni(II) .

  • 2:1 (L:M): Cu(II) .

Geometric Configurations

  • Octahedral Geometry: Adopted by Cr(III), Mn(II), Co(II), and Ni(II) complexes .

  • Square Planar Geometry: Exhibited by Cu(II) complex due to Jahn-Teller distortion .

Magnetic and Conductivity Data

Complexμeff_{\text{eff}} (BM)Λm_{\text{m}} (S cm2^2 mol1^{-1})
PANH-Cr3.8212
PANH-Mn5.9298
PANH-Co4.4518
PANH-Ni3.11105
PANH-Cu1.7322

The Mn(II) and Ni(II) complexes exhibit 1:1 electrolytic behavior, while others are non-electrolytic .

Catalytic Applications

Phenoxazinone Synthase Activity

The ligand and its metal complexes catalyze the oxidation of o-aminophenol to 2-aminophenoxazin-3-one, a reaction mimicking phenoxazinone synthase .

Turnover Frequencies (TOF)

ComplexTOF (h1^{-1})
PANH-Mn169.89
PANH-Co98.45
PANH-Ni75.32
PANH-Cu63.17

The Mn(II) complex outperforms others due to its high-spin d5^5 configuration, facilitating electron transfer .

Industrial Synthesis of Precursors

Production of 2-Hydroxy-1-naphthaldehyde

A patent by outlines the synthesis of aromatic hydroxy aldehydes using hexamethylene tetramine and glacial acetic acid. For example:

Example 6

  • Reactants: 410 parts paraformaldehyde, 480 parts aqueous ammonia, 288 parts β-naphthol, 600 parts glacial acetic acid.

  • Conditions: 100°C for 1.5 hours.

  • Yield: 300 parts 2-hydroxy-1-naphthaldehyde (m.p. 80°C) .

Physicochemical Properties

Thermodynamic Stability

Thermogravimetric analysis (TGA) reveals decomposition temperatures:

  • Ligand: 280°C .

  • Cu(II) Complex: 320°C .

Solubility Profile

SolventSolubility (g/L)
Ethanol25.6
DMSO48.9
Water<0.1

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